5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Description
5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Enantioselective Synthesis
Research has developed methods for enantioselective synthesis of piperidines, which are significant in the synthesis of complex molecules including derivatives similar to the compound . For instance, a study detailed the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, indicating pathways that might be relevant for synthesizing related benzamide derivatives (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Properties
Benzamide derivatives have been synthesized to evaluate their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting potential applications in gastrointestinal motility. This research suggests a pathway for developing compounds with specific receptor targets, enhancing understanding of benzamide derivatives' pharmacological profiles (Sonda et al., 2003).
Neuroleptic Activity
Another study investigated benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. This research provides insights into the neuroleptic potential of benzamide compounds, including structural analogs to the compound of interest (Iwanami et al., 1981).
Quantitative Analysis
Quantitative analysis methods have been developed for closely related benzamide derivatives, essential for pharmacokinetic evaluations. This research underpins the importance of accurate measurement techniques in drug development processes (Zalavadia, 2016).
Anticancer Potential
The synthesis and evaluation of benzamide derivatives for their cytotoxicity against cancer cell lines highlight the potential therapeutic applications of these compounds in cancer treatment. This line of research contributes to the development of new anticancer agents (Hour et al., 2007).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-10-14(6-7-16(12)22-9-3-4-18(22)23)21-19(24)15-11-13(20)5-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPXFJVOTWVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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